![molecular formula C18H20O4 B4306517 4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B4306517.png)
4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Overview
Description
4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione, also known as DMDD, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chromenes and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and tumor growth. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound is also stable under a variety of conditions and can be stored for long periods of time. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on 4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
Conclusion
This compound is a synthetic compound that has been widely used in scientific research. It has a unique chemical structure and has been found to have a variety of biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. Future research on this compound should focus on the development of analogs with improved properties and the study of its potential therapeutic applications.
Scientific Research Applications
4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been extensively used in scientific research due to its unique chemical structure and biological properties. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to have a positive effect on memory and learning in animal models.
properties
IUPAC Name |
4-(2-methoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2)9-13(19)17-12(8-16(20)22-15(17)10-18)11-6-4-5-7-14(11)21-3/h4-7,12H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFKESSHMUNIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=CC=C3OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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